Superior Enzymatic Cleavage Efficiency of Val-Cit-PAB Motif with PEG3 Spacer
The Val-Cit-PAB motif in Azido-PEG3-Val-Cit-PAB-PNP demonstrates significantly enhanced enzymatic cleavage compared to non-PEGylated analogs, resulting in a 40% increase in tumor-specific drug release in vivo [1]. This is attributable to the PEG3 spacer which reduces steric hindrance and improves accessibility of the Val-Cit sequence to lysosomal cathepsin B. In contrast, non-PEGylated Val-Cit linkers exhibit lower cleavage efficiency due to aggregation and reduced enzyme accessibility.
| Evidence Dimension | Tumor-specific drug release in vivo |
|---|---|
| Target Compound Data | 40% increase in release vs. non-PEGylated analog |
| Comparator Or Baseline | Non-PEGylated Val-Cit-PAB linker |
| Quantified Difference | 40% relative increase |
| Conditions | In vivo murine xenograft model; ADC conjugated to MMAE payload; HER2-targeting antibody |
Why This Matters
Higher tumor-specific release directly translates to improved therapeutic index and reduced systemic toxicity, a key procurement criterion for ADC development.
- [1] Bioconjugate Chemistry, 2023 (as cited by Kuujia). Superior enzymatic cleavage efficiency of Val-Cit-PAB motif in Azido-PEG3-Val-Cit-PAB-PNP. View Source
